molecular formula C15H24ClNO B1397706 4-[(2-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220037-29-5

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397706
M. Wt: 269.81 g/mol
InChI Key: VKVQKPNDZHTRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Molecular Structure and Synthesis

  • The synthesis and molecular structure of compounds involving piperidine derivatives have been a subject of research. For example, the crystal and molecular structure of a piperidine derivative was studied, highlighting the significance of hydrogen bonding and C-H…π interactions in determining the compound's structure (Khan et al., 2013).

Biological Activities

  • Piperidine derivatives have been explored for their potential biological activities. For instance, certain piperidin-4-ols derivatives showed significant growth-promoting activity in agricultural applications, suggesting a potential for similar compounds in enhancing crop productivity (Omirzak et al., 2013).

Structural Analysis

  • The structural analysis of piperidine-based compounds, such as 4-carboxypiperidinium chloride, provides insights into their conformation and interaction with other molecules, which is crucial for understanding their potential applications in drug design and other fields (Szafran et al., 2007).

Chemical Reactions and Interactions

  • Studies on the reaction between CO2 and piperidine derivatives have been conducted to understand their CO2 absorption characteristics, which is relevant for applications in carbon capture and environmental technologies (Robinson et al., 2011).

properties

IUPAC Name

4-[(2-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-5-14-6-3-4-7-15(14)17-12-13-8-10-16-11-9-13;/h3-4,6-7,13,16H,2,5,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVQKPNDZHTRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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